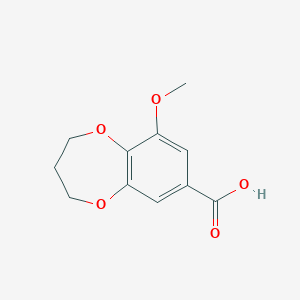

9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Description

Overview of Benzodioxepines

Benzodioxepines constitute a distinctive class of heterocyclic compounds characterized by the fusion of a benzene ring with a seven-membered dioxepine ring containing two oxygen atoms. These compounds differ fundamentally from the more widely studied benzodiazepines, which contain nitrogen atoms in the seven-membered ring system. The benzodioxepine framework presents unique structural features that have attracted considerable attention from both synthetic and structural chemistry perspectives. The seven-membered dioxepine ring adopts various conformations, with the half-chair conformation being particularly prevalent in crystalline structures. Research has demonstrated that benzodioxepine derivatives possess significant potential for pharmaceutical applications, with their molecular architectures serving as important scaffolds for drug discovery efforts.

The structural diversity within the benzodioxepine family arises from various substitution patterns on both the benzene and dioxepine rings. These modifications can dramatically influence the compound's physical properties, chemical reactivity, and potential biological activities. Crystal structure analyses have revealed that benzodioxepine compounds often exhibit extensive hydrogen bonding networks in their solid-state forms, contributing to their stability and crystallization behavior. The molecular geometry of these compounds typically features specific bond lengths and angles that are characteristic of the dioxepine ring system, with the oxygen atoms playing crucial roles in determining the overall molecular conformation.

Recent synthetic methodologies have established efficient routes for preparing benzodioxepine derivatives through various cyclization strategies. These approaches have enabled the systematic exploration of structure-activity relationships within this compound class, revealing important insights into the factors that govern their chemical and biological properties. The development of catalytic methods for benzodioxepine synthesis has particularly advanced the field, allowing for more sustainable and economically viable preparation routes that support further research and development efforts.

Significance of 9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid occupies a unique position within the benzodioxepine family due to its specific substitution pattern and functional group composition. The compound is characterized by a methoxy group at the 9-position and a carboxylic acid functional group at the 7-position, creating a molecular architecture with distinct chemical properties. The presence of the carboxylic acid functionality significantly enhances the compound's hydrogen bonding capacity and influences its solubility characteristics, making it particularly valuable for pharmaceutical research applications. Commercial availability of this compound with high purity levels (98% or greater) has facilitated its use in various research contexts.

The molecular structure of 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid exhibits several notable features that contribute to its research significance. The compound possesses five hydrogen bond acceptors and one hydrogen bond donor, as indicated by its structural analysis. The InChI key ZAZLFNRQAZQDSH-UHFFFAOYSA-N provides a unique molecular identifier that enables precise chemical database searches and facilitates research collaboration. The compound's molecular formula C11H12O5 reflects its composition of eleven carbon atoms, twelve hydrogen atoms, and five oxygen atoms, with the oxygen atoms distributed between the dioxepine ring system, methoxy substituent, and carboxylic acid functionality.

Chemical suppliers have recognized the research value of this compound, making it available through multiple commercial sources with specifications that meet research requirements. The compound typically appears as a solid at room temperature and demonstrates good stability under ambient storage conditions. Its CAS number 1010933-59-1 provides a standardized identification system that ensures consistent recognition across different research institutions and commercial suppliers. The availability of detailed analytical data, including nuclear magnetic resonance and mass spectrometry information, supports its use in sophisticated research applications where structural confirmation is essential.

Research Objectives and Scope

The primary research objectives surrounding 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid encompass multiple dimensions of chemical investigation, ranging from fundamental structural characterization to advanced synthetic applications. Structural studies aim to elucidate the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the compound's behavior in various environments. Crystal structure determination represents a crucial component of these investigations, providing detailed insights into bond lengths, bond angles, and molecular packing arrangements that influence the compound's physical properties. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, contribute essential data for confirming molecular structure and identifying characteristic functional group vibrations.

Synthetic chemistry research focuses on developing efficient methodologies for preparing 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid and its derivatives through various reaction pathways. These investigations explore catalytic systems, reaction conditions, and substrate scope to optimize synthetic yields and selectivity. The development of environmentally sustainable synthetic routes represents a particular area of interest, with researchers investigating green chemistry approaches that minimize waste generation and reduce the use of hazardous reagents. Structure-activity relationship studies examine how modifications to the core benzodioxepine framework influence chemical and biological properties, providing guidance for the design of improved derivatives.

The research scope extends to investigating the compound's potential applications in medicinal chemistry, where its unique structural features may contribute to the development of novel therapeutic agents. Computational chemistry studies employ molecular modeling techniques to predict properties, optimize synthetic pathways, and understand reaction mechanisms at the molecular level. These theoretical investigations complement experimental work by providing insights that may not be readily accessible through laboratory studies alone. The integration of experimental and computational approaches creates a comprehensive research framework that maximizes the potential for discovering new applications and understanding the fundamental chemistry of this important benzodioxepine derivative.

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-8-5-7(11(12)13)6-9-10(8)16-4-2-3-15-9/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZLFNRQAZQDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.

Chemical Structure and Properties

The chemical structure of 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid can be represented as follows:

- Molecular Formula : C₁₃H₁₁O₅

- Molecular Weight : 249.22 g/mol

This compound features a benzodioxepine core, which is known for various biological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Research indicates that derivatives of benzodioxepines exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of Benzodioxepine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | < 25 | CDK2 inhibition |

| Compound B | MCF-7 | < 25 | Apoptosis induction |

| 9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | TBD | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms underlying this activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Bacillus subtilis | Strong |

Phosphodiesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various physiological processes. Inhibition of PDEs can lead to enhanced signaling pathways associated with anti-inflammatory effects.

Table 3: Phosphodiesterase Inhibition

| PDE Type | Inhibition Effect |

|---|---|

| PDE4 | Strong |

| PDE7 | Moderate |

| PDE8 | Weak |

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study published in a peer-reviewed journal demonstrated that derivatives similar to 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid exhibited significant cytotoxicity against HepG2 cells. The study utilized the MTT assay to measure cell viability and reported an IC50 value below 25 μM for the most potent derivative.

Case Study 2: Antimicrobial Screening

In another investigation, a series of benzodioxepine derivatives were screened for antimicrobial activity against common pathogens. The results indicated that while some derivatives showed strong activity against Staphylococcus aureus and Bacillus subtilis, others were less effective against Gram-negative strains like Escherichia coli.

Scientific Research Applications

Medicinal Chemistry Applications

1. Phosphodiesterase Inhibition

One significant application of 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is its role as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that regulate the levels of cyclic AMP and cyclic GMP within cells, which are critical for various cellular functions. Inhibiting these enzymes can modulate inflammatory responses and has implications for treating diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

2. Anticancer Properties

Research indicates that compounds related to 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine structures exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways . The specific mechanisms and effectiveness vary based on the cancer type and the compound's structural modifications.

3. Neuroprotective Effects

Studies have shown that derivatives of benzodioxepine compounds may possess neuroprotective effects. They can potentially mitigate neuronal damage in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues .

Pharmacological Applications

1. Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, particularly through its action on immune cells. By inhibiting specific phosphodiesterases, it can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases .

2. Analgesic Properties

There is emerging evidence suggesting that 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid may have analgesic effects. Its ability to modulate pain pathways could provide a basis for developing new pain management therapies .

Materials Science Applications

1. Biodegradable Polymers

The compound's structure allows it to be integrated into biodegradable polymer matrices for medical applications such as drug delivery systems or tissue engineering scaffolds. These materials can provide controlled release of therapeutic agents while minimizing adverse effects associated with non-degradable materials .

2. Coatings for Implants

Due to its biocompatibility and potential for promoting cell adhesion and growth, 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid can be used in coatings for orthopedic implants. Such coatings can enhance osseointegration and reduce the risk of implant failure due to infection or rejection .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Phosphodiesterase Inhibition Study | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in animal models of asthma. |

| Neuroprotective Effects Research | Neurodegenerative diseases | Showed decreased neuronal cell death in vitro after exposure to oxidative stressors. |

| Biodegradable Polymer Development | Drug delivery | Developed a polymer system that released therapeutic agents over an extended period without toxicity. |

Comparison with Similar Compounds

Key Attributes :

- Molecular Formula : Likely C11H12O5 (based on parent compound C10H10O4 with an added methoxy group) .

- Functional Groups : Methoxy (-OCH3) at position 9 and carboxylic acid (-COOH) at position 5.

- Synthetic Relevance : Derivatives of benzodioxepine carboxylic acids are intermediates in medicinal chemistry, particularly for enzyme inhibitors and bioactive molecules ().

Comparison with Structural Analogs

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

The parent compound lacks the methoxy group at position 7. Key differences include:

Biological Implications : The parent compound’s carboxylic acid group enables hydrogen bonding, critical for interactions with enzyme active sites (e.g., BioA transaminase inhibitors in ). The methoxy group in the 9-methoxy derivative may enhance membrane permeability or alter metabolic stability .

8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

This analog substitutes a methoxy group with an amino (-NH2) group at position 8:

7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

A halogenated analog with bromine at position 7:

Synthetic Flexibility : Bromine facilitates cross-coupling reactions (e.g., with boronic acids), while the carboxylic acid in the 9-methoxy derivative enables conjugation to amines or alcohols .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

A non-benzodioxepine but structurally related carboxylic acid:

Functional Contrast : Caffeic acid’s catechol group is redox-active, whereas the benzodioxepine scaffold offers metabolic stability .

Preparation Methods

Formation of the Benzodioxepine Ring

- The benzodioxepine core is typically constructed via cyclization reactions involving phenolic or catechol derivatives and appropriate alkylating agents.

- For example, the reaction of protocatechualdehyde (a dihydroxybenzaldehyde) with 1,3-dibromopropane in the presence of a base such as potassium carbonate leads to the formation of the 3,4-dihydro-2H-1,5-benzodioxepine ring system through nucleophilic substitution and intramolecular cyclization.

Introduction of the Methoxy Group

- The methoxy group at the 9-position (or 8-position, depending on numbering conventions) is introduced by methylation of the corresponding hydroxy precursor.

- Methylation is typically achieved using methyl iodide or dimethyl sulfate as methylating agents in the presence of a base like potassium carbonate or sodium hydride.

- This step converts phenolic hydroxyl groups to methoxy ethers, enhancing lipophilicity and modifying reactivity.

Oxidation of Aldehyde to Carboxylic Acid

- The aldehyde group at the 7-position is oxidized to the carboxylic acid using strong oxidizing agents.

- Common reagents include potassium permanganate (KMnO4) under acidic or neutral conditions or chromium trioxide (CrO3).

- The oxidation must be carefully controlled to avoid over-oxidation or degradation of the benzodioxepine ring.

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Protocatechualdehyde + 1,3-dibromopropane, K2CO3, solvent (e.g., acetone) | 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Formation of benzodioxepine ring |

| 2 | Methylation | Methyl iodide, K2CO3, acetone or DMF | 9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Introduction of methoxy group |

| 3 | Oxidation | KMnO4 (acidic or neutral), or CrO3 | 9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | Conversion of aldehyde to carboxylic acid |

Research Findings and Optimization Notes

- Yield and Purity: The cyclization step typically proceeds with moderate to high yields (60–85%), depending on reaction conditions and purification methods.

- Methylation Efficiency: Methylation reactions are generally high yielding (>80%) with careful control of stoichiometry and reaction time to avoid over-methylation or side reactions.

- Oxidation Control: Oxidation must be monitored by TLC or spectroscopic methods to prevent ring cleavage or formation of undesired byproducts.

- Protective Group Strategies: In some advanced syntheses, protective groups such as tetrahydropyranyl (THP) or dioxolane derivatives are used to protect sensitive hydroxyl or aldehyde groups during multi-step synthesis, allowing selective functionalization and improved overall yield.

Analytical Data Supporting Preparation

| Compound | Key Spectroscopic Data | Reference |

|---|---|---|

| 9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | ^1H NMR: characteristic aldehyde proton (~9-10 ppm), methoxy singlet (~3.7 ppm); IR: C=O stretch ~1700 cm^-1 | |

| 9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | ^1H NMR: disappearance of aldehyde proton, broad carboxylic acid proton signal; IR: broad O-H stretch (~2500-3300 cm^-1), C=O stretch ~1700 cm^-1 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, and what methodological considerations apply?

- Answer : A common approach involves cyclization of precursors under acidic or superbasic conditions. For example, cyclization of amidoximes with bicyclic anhydrides in NaOH/DMSO media has been reported for structurally related benzodioxepine derivatives . Polyphosphoric acid (PPA) is also effective for intramolecular cyclization of methoxy-substituted benzofuran intermediates to form fused benzodioxepine systems . Key considerations include optimizing reaction time and temperature to avoid side reactions (e.g., over-oxidation) and using anhydrous conditions to stabilize reactive intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : Combine chromatographic and spectroscopic methods:

- HPLC/GC-MS : For purity assessment, especially to detect residual solvents or byproducts. GC-MS is recommended for volatile derivatives, with attention to ozone interference during atmospheric sampling .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxy at C9, carboxylic acid at C7) and dihydro ring conformation.

- FT-IR : Verify functional groups (e.g., carboxylic acid O-H stretch at ~2500-3000 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What are the critical physicochemical properties to characterize for this compound?

- Answer : Prioritize:

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (ethyl acetate) to guide formulation for biological assays.

- pKa : Determine via potentiometric titration to understand ionization behavior, critical for pharmacokinetic modeling.

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (~150–200°C typical for benzodioxepines) .

Advanced Research Questions

Q. How do electronic effects of the methoxy and carboxylic acid groups influence reactivity in catalytic transformations?

- Answer : The methoxy group at C9 acts as an electron donor, stabilizing intermediates in electrophilic substitutions, while the carboxylic acid at C7 can act as a directing group or participate in hydrogen bonding. For example, in Pd-catalyzed cross-coupling reactions, the carboxylic acid may require protection (e.g., methyl ester) to prevent catalyst poisoning. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported cyclization efficiencies of benzodioxepine precursors?

- Answer : Discrepancies often arise from subtle differences in precursor substituents or reaction conditions. For example, steric hindrance from methyl groups in thiophene-carboxylate derivatives can inhibit cyclization . To address this:

- Perform kinetic studies (e.g., in situ FT-IR monitoring) to track reaction progress.

- Compare activation energies via Arrhenius plots under varying temperatures.

- Use X-ray crystallography to analyze precursor conformations that favor or hinder cyclization .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

- Answer : Focus on functional group modifications:

- Carboxylic acid bioisosteres : Replace with tetrazole or acyl sulfonamide to improve metabolic resistance while retaining acidity .

- Methoxy group substitution : Replace with halogen (e.g., Cl) or trifluoromethoxy to modulate electron density and oxidative stability.

- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, with enzymatic cleavage in target tissues .

Q. What methodological precautions are required for environmental stability studies of this compound?

- Answer : Atmospheric stability studies must account for photochemical oxidants like ozone, which can degrade methoxy-substituted aromatics. Recommendations include:

- Ozone monitoring : Use real-time ozone detectors during air sampling to correlate degradation rates .

- Light exposure tests : Conduct accelerated UV stability studies in controlled chambers (e.g., ICH Q1B guidelines).

- LC-MS/MS : Detect oxidation byproducts (e.g., quinone derivatives) at trace levels .

Methodological Resources

- Synthesis : Cyclization protocols for benzodioxepines .

- Analysis : GC-MS with ozone interference mitigation , NMR/FT-IR workflows .

- Stability Testing : Environmental and metabolic degradation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.